Acide 3-benzoylphénylboronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

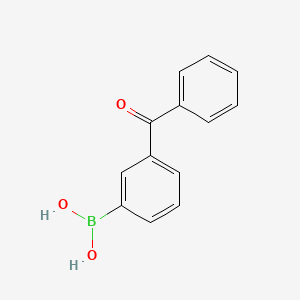

3-Benzoylphenylboronic acid is an organic compound with the molecular formula C13H11BO3. It is a derivative of phenylboronic acid, where a benzoyl group is attached to the phenyl ring.

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Formula : C13H11BO3

CAS Number : 59403269

Molecular Weight : 225.04 g/mol

The compound features a boronic acid functional group, which is pivotal in its reactivity and applications, particularly in Suzuki coupling reactions and other cross-coupling methodologies.

Organic Synthesis

3-Benzoylphenylboronic acid is primarily utilized in organic synthesis, particularly in the following reactions:

- Suzuki Coupling Reactions : This compound acts as a boron source in Suzuki cross-coupling reactions, facilitating the formation of biaryl compounds. It has been employed to synthesize various aryl-substituted products, which are essential in pharmaceuticals and agrochemicals .

- Regioselective Cross-Coupling : The compound has been used in palladium-catalyzed regioselective cross-coupling reactions to synthesize complex organic molecules, including those with potential biological activity .

Medicinal Chemistry

Research indicates that 3-Benzoylphenylboronic acid derivatives exhibit biological activity, making them candidates for drug development:

- Antiviral Activity : Some studies have explored its derivatives as inhibitors of Enterovirus, showcasing their potential as antiviral agents. The structure-activity relationship (SAR) of these compounds is crucial for optimizing their efficacy against viral infections .

- Cancer Research : The compound has shown promise in targeting specific cancer-related pathways. Its derivatives have been investigated for their ability to inhibit tumor growth by interfering with cellular signaling pathways .

Material Science

In material science, boronic acids like 3-Benzoylphenylboronic acid are utilized for:

- Sensor Development : Due to their ability to form reversible covalent bonds with diols, these compounds are employed in the development of sensors for detecting biomolecules .

- Polymer Chemistry : They serve as building blocks for synthesizing functional polymers that can be used in drug delivery systems and other advanced materials .

Case Studies

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various enzymes and proteins, playing a crucial role in numerous biochemical processes .

Mode of Action

Boronic acids, including 3-Benzoylphenylboronic acid, are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which can lead to changes in their function .

Biochemical Pathways

As a boronic acid derivative, it may be involved in various biochemical reactions, potentially affecting multiple pathways .

Result of Action

The compound’s interactions with its targets could lead to various cellular responses, depending on the specific targets and the context of the interaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Benzoylphenylboronic acid . These factors could include pH, temperature, presence of other molecules, and more .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Benzoylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of phenylboronic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Another method involves the Suzuki-Miyaura coupling reaction, where phenylboronic acid is coupled with a benzoyl halide in the presence of a palladium catalyst and a base. This reaction is carried out in an organic solvent such as toluene or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of 3-Benzoylphenylboronic acid often employs the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems further enhances the production process, making it suitable for large-scale manufacturing .

Analyse Des Réactions Chimiques

Types of Reactions

3-Benzoylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium perborate; solventwater or methanol; temperatureroom temperature to 50°C.

Substitution: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halides; solventtoluene or ethanol; temperaturereflux.

Major Products

Oxidation: 3-Benzoylphenol

Reduction: 3-Hydroxyphenylboronic acid

Substitution: Various substituted phenylboronic acids depending on the halide used.

Comparaison Avec Des Composés Similaires

3-Benzoylphenylboronic acid can be compared with other similar compounds, such as:

Phenylboronic acid: Lacks the benzoyl group, making it less versatile in certain synthetic applications.

3-Formylphenylboronic acid: Contains a formyl group instead of a benzoyl group, which affects its reactivity and applications.

4-Benzoylphenylboronic acid: Similar structure but with the benzoyl group in the para position, leading to different steric and electronic properties.

The uniqueness of 3-Benzoylphenylboronic acid lies in its combination of the boronic acid and benzoyl functionalities, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .

Activité Biologique

3-Benzoylphenylboronic acid (C13H11BO3) is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of therapeutic agents. This article provides a comprehensive overview of the biological activities associated with 3-benzoylphenylboronic acid, including its mechanisms of action, relevant case studies, and research findings.

3-Benzoylphenylboronic acid features a phenyl ring substituted with a benzoyl group and a boronic acid moiety. Its structure allows for unique interactions with biological molecules, making it a valuable compound in drug discovery.

Mechanisms of Biological Activity

The biological activity of 3-benzoylphenylboronic acid is primarily attributed to its ability to form reversible covalent bonds with specific biomolecules. This property is particularly significant in the context of enzyme inhibition:

- Enzyme Inhibition : Research indicates that 3-benzoylphenylboronic acid can inhibit various enzymes, including matrix metalloproteinases (MMPs), which are involved in tissue remodeling and disease processes such as cancer and arthritis. The inhibition of MMPs may provide therapeutic benefits by preventing excessive tissue degradation.

- Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral activity, particularly against enteroviruses. Its mechanism involves interaction with viral proteins, thereby inhibiting viral replication.

Study on Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of 3-benzoylphenylboronic acid on MMPs. The results demonstrated that the compound effectively reduced MMP activity in vitro, suggesting its potential as a therapeutic agent for conditions characterized by excessive MMP activity, such as cancer metastasis.

| Compound | Target Enzyme | IC50 (µM) | Effectiveness |

|---|---|---|---|

| 3-Benzoylphenylboronic acid | MMP-2 | 5.6 | Significant inhibition observed |

| Control | None | N/A | Baseline activity |

Antiviral Activity Assessment

In another investigation, 3-benzoylphenylboronic acid was assessed for its antiviral properties against enteroviruses. The study found that the compound inhibited viral replication at concentrations as low as 10 µM, indicating its potential as a lead compound for antiviral drug development.

Safety and Toxicity

Safety assessments indicate that 3-benzoylphenylboronic acid has a favorable toxicity profile. Studies have shown negligible hemolytic effects on red blood cells, suggesting a low risk of cytotoxicity at therapeutic concentrations . However, further studies are necessary to fully understand its safety profile in vivo.

Propriétés

IUPAC Name |

(3-benzoylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BO3/c15-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(16)17/h1-9,16-17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKDRPRIEZYLJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.